N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide
Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitro group, and a pyridin-2-ylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl moiety. This can be achieved through nitration and fluorination reactions. The pyridin-2-ylthio group is then introduced through a thiol-ene reaction or a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom enhance its reactivity, allowing it to bind to enzymes or receptors. The pyridin-2-ylthio moiety contributes to its binding affinity, making it effective in modulating biological processes.
Comparison with Similar Compounds
N-(3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: Lacks the fluorine atom, resulting in different reactivity and binding properties.
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-3-ylthio)acetamide: Similar structure but with a different position of the thio group on the pyridine ring.
Uniqueness: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide stands out due to its combination of fluorine and nitro groups, which significantly influence its chemical behavior and biological activity. This combination provides unique properties that are not found in similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIYCITUDYVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319756 | |
Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792128 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
401574-09-2 | |
Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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